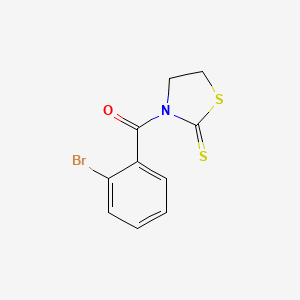

3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione

CAS No.: 900587-04-4

Cat. No.: VC2915282

Molecular Formula: C10H8BrNOS2

Molecular Weight: 302.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 900587-04-4 |

|---|---|

| Molecular Formula | C10H8BrNOS2 |

| Molecular Weight | 302.2 g/mol |

| IUPAC Name | (2-bromophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |

| Standard InChI | InChI=1S/C10H8BrNOS2/c11-8-4-2-1-3-7(8)9(13)12-5-6-15-10(12)14/h1-4H,5-6H2 |

| Standard InChI Key | QDQWWPBCABDRDI-UHFFFAOYSA-N |

| SMILES | C1CSC(=S)N1C(=O)C2=CC=CC=C2Br |

| Canonical SMILES | C1CSC(=S)N1C(=O)C2=CC=CC=C2Br |

Introduction

Chemical Structure and Properties

Structural Features

3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione consists of a thiazolidine-2-thione core with a 2-bromobenzoyl group attached at the nitrogen (N-3 position). The compound's structure can be described as follows:

-

A five-membered thiazolidine ring containing nitrogen and sulfur atoms

-

A thione (C=S) group at the 2-position of the ring

-

A 2-bromobenzoyl group (containing a bromine atom at the ortho position of the benzoyl moiety) attached to the nitrogen atom at position 3

The chemical formula of this compound is C₁₀H₈BrNOS₂, integrating the thiazolidine-2-thione (C₃H₅NS₂) core with a 2-bromobenzoyl (C₇H₄BrO) substituent, with the elimination of one hydrogen atom during the formation of the amide bond.

Physical and Chemical Properties

Synthesis Methods

General Synthesis of Thiazolidine-2-thione Core

The synthesis of the thiazolidine-2-thione core, which serves as the foundation for our target compound, typically follows established procedures. Based on the literature, the synthesis generally involves:

-

Preparation of the thiazolidine-2-thione core from aminoethanol or similar precursors

-

Reaction with carbon disulfide under basic conditions

-

Ring closure to form the heterocyclic structure

The specific synthesis as described in the literature involves:

"Intermediate 2 (7.06 g, 0.05 mol), KOH (5.61 g, 0.10 mol) and ethanol (100 mL) were added to a 100 mL three-necked flask. The reaction mixture was heated to 40°C and carbon disulfide (7.61 g, 0.10 mol) was added in ten batches over about 1 hour. The reaction mixture was further stirred at that temperature for 3 h. After the completion of the reaction, the mixture was allowed to cool to 5~10°C and washed with 5% sodium hydroxide solution (100 mL). The extract was washed with saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product. The crude product was dissolved in absolute ethanol for recrystallization to obtain pure thiazolidine-2-thione."

Functionalization at the N-3 Position

The N-3 position of thiazolidine-2-thione can be functionalized through various methods. For the synthesis of 3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione, a likely approach would involve:

-

Converting thiazolidine-2-thione to its 3-carbonyl chloride derivative

-

Reaction with appropriate reagents to introduce the 2-bromobenzoyl group

Based on the synthesis of related compounds, the procedure might involve:

"Thiazolidine-2-thione (1.20 g, 10.0 mmol), triethylamine (TEA, 1.34 g, 13.2 mmol), and CH₂Cl₂ (80 mL) were added to a 250 mL three-necked flask and stirred at 0°C. Triphosgene (1.32 g, 4.4 mmol) was dissolved in CH₂Cl₂ (20 mL) and slowly added dropwise using a constant pressure funnel. Then, the reaction mixture was stirred overnight at room temperature. After completion of the reaction as indicated by TLC, the mixture was poured into pre-cooled 1mol/L HCl (60 mL), and the product was extracted with CH₂Cl₂. The combined organic phase was washed successively with saturated sodium bicarbonate and sodium chloride, dried over sodium sulfate, and concentrated in vacuo."

| Compound | IC₅₀ (μmol/L) | Compound | IC₅₀ (μmol/L) |

|---|---|---|---|

| 3 | 72.15 ± 1.66 | 6e | 10.20 ± 1.37 |

| 4a | 43.53 ± 2.18 | 6f | 12.80 ± 1.60 |

| 4b | 58.17 ± 6.71 | 6g | 14.52 ± 2.90 |

| 4c | 51.60 ± 1.64 | 6h | 9.87 ± 1.19 |

| 4d | - | 6i | 5.19 ± 0.95 |

| 6a | 22.90 ± 2.24 | 6j | 9.76 ± 1.29 |

| 6b | 27.80 ± 0.63 | 6k | 3.56 ± 0.61 |

| 6c | 30.54 ± 2.25 | Allopurinol | 7.86 ± 0.91 |

| 6d | 19.04 ±1.44 | Febuxostat | 3.34 ± 0.53 |

The 3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione, with its specific structural features, might exhibit unique enzyme inhibition profiles that could be explored in future research.

Structure-Activity Relationships

Structure-activity relationship studies on thiazolidine-2-thione derivatives have revealed important insights into their biological activities. For XO inhibitors, for example, "the phenyl-sulfonamide group was indispensable for thiazolidine-2-thione derivatives to produce XO inhibitory activity" .

The presence of the 2-bromobenzoyl group in 3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione might confer specific interactions with biological targets. The bromine atom, being electronegative and relatively large, could influence the compound's:

Research Status and Future Directions

Current Research Status

Currently, thiazolidine-2-thione derivatives are being actively investigated for their diverse biological activities. The research into these compounds spans multiple therapeutic areas, including:

-

Enzyme inhibitors (particularly XO inhibitors for treating hyperuricemia and gout)

-

Neuroprotective agents for neurodegenerative diseases

-

Potential antimicrobial, antiviral, and anticancer agents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume